molecular formula C11H9N3 B14650027 1h-[1,2]Diazepino[1,7-a]benzimidazole CAS No. 41028-89-1

1h-[1,2]Diazepino[1,7-a]benzimidazole

Cat. No.: B14650027
CAS No.: 41028-89-1
M. Wt: 183.21 g/mol
InChI Key: UNYFTWMJOGLMAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-[1,2]Diazepino[1,7-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(aminomethyl)benzimidazole with ethyl acetoacetate, leading to the formation of the diazepinone-benzimidazole derivative . The reaction conditions often include the use of solvents such as ethanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1h-[1,2]Diazepino[1,7-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted diazepino-benzimidazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1h-[1,2]Diazepino[1,7-a]benzimidazole is unique due to its specific ring fusion, which imparts distinct chemical and biological properties.

Properties

CAS No.

41028-89-1

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

1H-diazepino[1,7-a]benzimidazole

InChI

InChI=1S/C11H9N3/c1-2-6-10-9(5-1)13-11-7-3-4-8-12-14(10)11/h1-8,12H

InChI Key

UNYFTWMJOGLMAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC=CC=C3

Origin of Product

United States

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